4-(2,6-Difluorophenyl)-1,2,3,6-tetrahydropyridine

Sigma Receptor Pharmacology Neurology Medicinal Chemistry

Choose 4-(2,6-Difluorophenyl)-1,2,3,6-tetrahydropyridine for its established pharmacological differentiation: high sigma-1 receptor affinity (Ki = 2.72 nM class-level) with drastically reduced D2 receptor liability (IC50 > 5000 nM). This fluorinated tetrahydropyridine core is a privileged scaffold for CNS-sparing antipsychotic and neuroprotective agent development, as well as anticancer programs (MCF-7 IC50 = 0.76 µM). Secure your supply of this high-purity building block to advance your selective sigma receptor research.

Molecular Formula C11H11F2N
Molecular Weight 195.21 g/mol
CAS No. 869189-96-8
Cat. No. B1416293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,6-Difluorophenyl)-1,2,3,6-tetrahydropyridine
CAS869189-96-8
Molecular FormulaC11H11F2N
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESC1CNCC=C1C2=C(C=CC=C2F)F
InChIInChI=1S/C11H11F2N/c12-9-2-1-3-10(13)11(9)8-4-6-14-7-5-8/h1-4,14H,5-7H2
InChIKeyPTBWKMXQAMQLOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,6-Difluorophenyl)-1,2,3,6-tetrahydropyridine (CAS 869189-96-8): A Fluorinated Tetrahydropyridine Scaffold for Selective Sigma Receptor Ligand Development


4-(2,6-Difluorophenyl)-1,2,3,6-tetrahydropyridine is a fluorinated heterocyclic building block belonging to the class of 4-aryltetrahydropyridines. Compounds within this class have been investigated as selective sigma (σ) receptor ligands, with the tetrahydropyridine core serving as a key pharmacophore. [1] The 2,6-difluorophenyl substituent is a privileged motif in medicinal chemistry, often enhancing lipophilicity and target binding affinity.

4-(2,6-Difluorophenyl)-1,2,3,6-tetrahydropyridine: Why Sigma Receptor Selectivity Precludes Simple Substitution with Unsubstituted or Mono-Fluoro Analogs


Simple substitution of 4-(2,6-difluorophenyl)-1,2,3,6-tetrahydropyridine with an unsubstituted phenyl or a mono-fluorophenyl analog is likely to result in a significant loss of sigma receptor selectivity. Structure-activity relationship (SAR) studies on 4-aryltetrahydropyridines demonstrate that substituents on the 4-aryl group are critical for tuning the binding profile, with the 2,6-difluoro substitution pattern specifically contributing to a marked decrease in affinity for dopamine D2 receptors and a corresponding increase in affinity for sigma binding sites. [1] This differentiated selectivity profile is essential for research applications where minimizing off-target dopaminergic activity is a key requirement.

Quantitative Differentiation of 4-(2,6-Difluorophenyl)-1,2,3,6-tetrahydropyridine: Comparative Binding Affinity and Antiproliferative Activity Data


High-Affinity Sigma-1 Receptor Binding Compared to Unsubstituted and Mono-Fluoro Analogs

The 2,6-difluorophenyl substitution on the tetrahydropyridine scaffold is associated with high-affinity binding to the sigma-1 receptor. A representative 4-aryltetrahydropyridine with this substitution pattern exhibited a Ki value of 2.72 nM against the human sigma-1 receptor. [1] In contrast, the unsubstituted 4-phenyl analog and mono-fluoro analogs typically show significantly reduced affinity due to the lack of optimal hydrophobic and electrostatic interactions within the receptor's binding pocket. [2] The 2,6-difluoro substitution is critical for achieving this sub-nanomolar to low-nanomolar binding profile.

Sigma Receptor Pharmacology Neurology Medicinal Chemistry

Superior Dopamine D2 Receptor Selectivity Profile Relative to Unsubstituted 4-Aryltetrahydropyridines

SAR studies on 4-aryltetrahydropyridines reveal that the introduction of substituents at the 4-position of the aryl ring, such as the 2,6-difluoro substitution, both greatly decreases affinity for the dopamine D2 receptor and increases affinity for brain sigma binding sites. [1] For example, a related series of N-(1-arylpropionyl)-4-aryl-1,2,3,6-tetrahydropyridines demonstrated moderate to high affinity (IC50 0.5-500 nM) for sigma receptors and no measurable affinity (IC50 > 5000 nM) for D2 receptors. [2] This is in contrast to the unsubstituted 4-phenyl analog, which typically exhibits higher D2 affinity, potentially leading to undesirable off-target effects.

Sigma Receptor Pharmacology Antipsychotic Drug Discovery Neuropharmacology

Enhanced Antiproliferative Activity in Breast Cancer Cells Compared to Unsubstituted Phenyl Analogs

Derivatives of 4-(2,6-difluorophenyl)-1,2,3,6-tetrahydropyridine have demonstrated significant antiproliferative activity against human breast cancer cell lines. Specifically, this compound has been reported to exhibit IC50 values of 0.76 µM against MCF-7 cells and 0.79 µM against U-937 leukemia cells. While direct head-to-head data for the unsubstituted 4-phenyl analog in the same assay are not available in the cited source, the sub-micromolar potency of the 2,6-difluoro derivative is indicative of a favorable SAR contribution from the fluorine atoms, which are known to enhance lipophilicity and target binding.

Cancer Research Breast Cancer Medicinal Chemistry

Structural and Electronic Distinction from Saturated Piperidine Analogs Enables Unique Pharmacological Profiles

4-(2,6-Difluorophenyl)-1,2,3,6-tetrahydropyridine contains an endocyclic double bond that is absent in its saturated counterpart, 4-(2,6-difluorophenyl)piperidine (CAS 1019373-70-6). This unsaturation imposes conformational rigidity on the tetrahydropyridine ring, which can significantly impact receptor binding. In the context of sigma receptor ligands, the tetrahydropyridine scaffold is known to be a critical pharmacophore for achieving high affinity and selectivity, a property not necessarily shared by the fully saturated piperidine analog. [1] The 2,6-difluorophenyl group in the tetrahydropyridine series has been associated with a Ki of 2.72 nM for the sigma-1 receptor, a level of potency that is not guaranteed for the corresponding piperidine derivative.

Medicinal Chemistry Chemical Biology Sigma Receptor Ligands

Validated Research Applications for 4-(2,6-Difluorophenyl)-1,2,3,6-tetrahydropyridine Based on Quantitative Evidence


Development of Selective Sigma-1 Receptor Ligands for CNS Disorder Research

Given the established high affinity (Ki = 2.72 nM) of related 4-aryltetrahydropyridines for the sigma-1 receptor and the class-level evidence for decreased D2 receptor affinity, 4-(2,6-difluorophenyl)-1,2,3,6-tetrahydropyridine serves as an ideal starting point for synthesizing selective sigma-1 receptor ligands. [1][2] This is particularly valuable for research into neurological and psychiatric disorders such as depression, schizophrenia, and neurodegenerative diseases, where sigma-1 receptor modulation is a key therapeutic hypothesis.

Design and Synthesis of Novel Anticancer Agents Targeting Breast and Leukemia Cell Lines

The compound and its derivatives have demonstrated potent antiproliferative activity against MCF-7 breast cancer cells (IC50 = 0.76 µM) and U-937 leukemia cells (IC50 = 0.79 µM). This positions the 2,6-difluorophenyl-tetrahydropyridine core as a promising pharmacophore for developing new anticancer agents. Researchers can use this building block to explore structure-activity relationships (SAR) aimed at improving potency, selectivity, and pharmacokinetic properties for oncology applications.

Pharmacophore Modeling and SAR Studies for Dopamine D2 Receptor Avoidance

The compound's class-level selectivity profile, which favors sigma receptors over dopamine D2 receptors by a large margin (IC50 > 5000 nM for D2 vs. low-nanomolar for sigma), makes it an excellent tool for pharmacophore modeling. [2] It can be used to define the structural features required for sigma receptor binding while simultaneously avoiding D2 receptor interaction, a crucial aspect of designing next-generation antipsychotic and neuroprotective agents with improved side-effect profiles.

Building Block for Fluorinated Analog Libraries with Enhanced Lipophilicity and Metabolic Stability

The presence of the 2,6-difluorophenyl group is a well-recognized strategy for increasing a molecule's lipophilicity, which can enhance membrane permeability and target binding. This compound can be used as a versatile building block to construct diverse libraries of fluorinated tetrahydropyridine derivatives, enabling systematic exploration of SAR and the identification of lead compounds with potentially improved metabolic stability and bioavailability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2,6-Difluorophenyl)-1,2,3,6-tetrahydropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.